13,14-dihydro-15-keto Prostaglandin E1
CAS No.:
Cat. No.: VC13610419
Molecular Formula: C21H36O5
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H36O5 |
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Molecular Weight | 368.5 g/mol |
IUPAC Name | methyl 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoate |
Standard InChI | InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h17-18,20,24H,3-15H2,1-2H3/t17-,18-,20-/m1/s1 |
Standard InChI Key | GLJUFUWUOYSGMU-QWFCFKBJSA-N |
Isomeric SMILES | CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O |
SMILES | CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O |
Canonical SMILES | CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)OC)O |
Chemical Identity and Structural Properties
Molecular Characteristics
15-KD PGE1 has the molecular formula and a molecular weight of 354.5 g/mol . The compound’s systematic IUPAC name is (11α)-11-hydroxy-9,15-dioxoprostan-1-oic acid, reflecting its cyclopentane ring structure with hydroxyl and ketone functional groups . Key structural features include:
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A hydrogenated 13,14-double bond, which reduces conformational flexibility.
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A 15-keto group, which diminishes receptor-binding affinity compared to PGE1 .
The canonical SMILES notation and InChI key provide precise descriptors for its stereochemistry .
Synthetic and Analytical Considerations
15-KD PGE1 is synthesized enzymatically via two sequential steps:
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15-Hydroxyprostaglandin dehydrogenase (15-PGDH) oxidizes PGE1 to 15-keto-PGE1.
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Prostaglandin Δ¹³-reductase reduces the 13,14-double bond, yielding the dihydro derivative .
Analytical detection relies on liquid chromatography-mass spectrometry (LC-MS), with deuterated analogs (e.g., 15-KD PGE1-d4) serving as internal standards for quantification . Spectral data from high-resolution instruments like the Orbitrap Fusion with FAIMS confirm its fragmentation patterns and stability .
Pharmacokinetics and Metabolic Pathways
Enzymatic Conversion and Variability
The reduction of 15-KD PGE1 to its active metabolite, 13,14-dihydro-PGE1 (PGE0), is catalyzed by NADPH-dependent carbonyl reductases in hepatic cytosol . Key findings include:
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Interindividual variability: Liver enzyme activity varies tenfold among individuals, impacting PGE0 formation and therapeutic outcomes .
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Developmental differences: Hepatic reductase activity is 30% lower in children compared to adults, potentially affecting dosing strategies .
Elimination
15-KD PGE1 is renally excreted, with a half-life of 11–17 minutes . Its inactivation contrasts with PGE1’s prolonged activity, which persists for hours due to tissue accumulation .
Pharmacological Profile
Antiplatelet Activity
While PGE1 inhibits platelet aggregation via cAMP elevation (IC₅₀ = 8.25 ng/mL), 15-KD PGE1 exhibits negligible efficacy (IC₅₀ = 14.8 μg/mL) . Synergism with nitric oxide (NO) is absent, unlike its reduced counterpart, 13,14-dihydro-PGE1, which enhances NO’s antiplatelet effects .
Receptor Interactions
Clinical and Therapeutic Implications
Prostanit Pharmacokinetics
Prostanit, a PGE1-NO hybrid drug, generates 15-KD PGE1 as a major metabolite. In rabbits, plasma levels peak at 101.44 ng/mL within 2 minutes but decline rapidly ( min), underscoring its transient bioactivity .
Neonatal Use of PGE1
In infants receiving PGE1 for ductus arteriosus patency, 15-KD PGE1 serves as a biomarker of drug metabolism. Prolonged infusions (>500 hours) correlate with gastric outlet obstruction, suggesting metabolite-mediated toxicity .
Analytical and Research Applications
Quantification Methods
LC-MS/MS assays using deuterated standards achieve picogram sensitivity, enabling precise measurement in biological matrices . Key parameters include:
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Column: Reverse-phase C18.
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Ionization: Negative electrospray.
Experimental Models
Zebrafish studies reveal 15-KD PGE1’s inertness in renal development, contrasting with PGE2 metabolites that modulate EP receptor signaling . Such models highlight species-specific differences in prostaglandin metabolism.
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